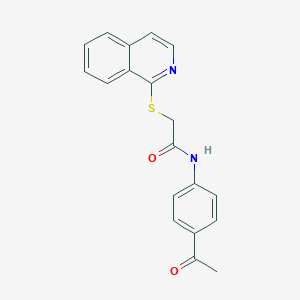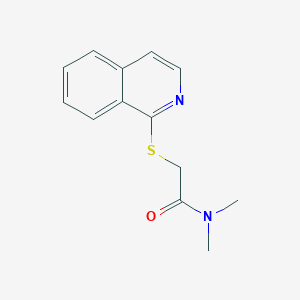![molecular formula C14H27NO B263324 4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
4-[(2-Cyclohexylethoxy)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Cyclohexylethoxy)methyl]piperidine, commonly known as CEP, is a synthetic compound that has been studied for its potential applications in scientific research. CEP belongs to the class of piperidine compounds and has a molecular weight of 267.43 g/mol.
Wirkmechanismus
CEP acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in cognitive function, learning, and memory. CEP enhances the activity of the α7nAChR, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
CEP has been shown to improve cognitive function in animal models and has neuroprotective effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CEP has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEP in lab experiments is its ability to enhance cognitive function and neuroprotection. It has also been shown to have a low toxicity profile. However, CEP has a short half-life and can be difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CEP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for CEP. Additionally, the mechanism of action of CEP needs to be further elucidated to fully understand its effects on cognitive function and neuroprotection.
Synthesemethoden
CEP can be synthesized through a multi-step process involving the reaction of 2-cyclohexylethanol with piperidine. The resulting product is then purified through column chromatography to obtain pure CEP. The yield of the synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
CEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. CEP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H27NO |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
4-(2-cyclohexylethoxymethyl)piperidine |
InChI |
InChI=1S/C14H27NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h13-15H,1-12H2 |
InChI-Schlüssel |
DVSYREHIMLLHIY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Kanonische SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)




